1,4-Diaminobutane dihydrochloride

Description

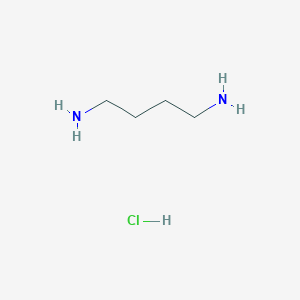

Structure

3D Structure of Parent

Properties

IUPAC Name |

butane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059824 | |

| Record name | 1,4-Diaminobutane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Putrescine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

333-93-7 | |

| Record name | Putrescine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminobutane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUTRESCINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45SUR7RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diaminobutane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminobutane (B46682) dihydrochloride (B599025), also commonly known as putrescine dihydrochloride, is the hydrochloride salt of the biogenic amine 1,4-diaminobutane (putrescine).[1][2][3] It is a white crystalline solid that is highly soluble in water.[1][3] This compound serves as a crucial intermediate in various biological and chemical processes. In biological systems, it is a precursor in the biosynthesis of higher polyamines such as spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and proliferation.[4][5] In organic synthesis, its bifunctional nature makes it a valuable building block for the creation of more complex molecules, including pharmaceuticals and polymers.[4][6] This guide provides a comprehensive overview of the core properties of 1,4-diaminobutane dihydrochloride, including its physicochemical characteristics, relevant experimental protocols, and its role in biological signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of 1,4-diaminobutane dihydrochloride are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₄H₁₂N₂ · 2HCl | [3] |

| Molecular Weight | 161.07 g/mol | [1][3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | >280 °C (decomposes) | [1][6] |

| Solubility | Highly soluble in water (100 mg/mL); Insoluble in DMSO | [3][6] |

| pKa (of Putrescine) | 10.8 (conjugate acid) | [7] |

| Stability | Stable, but hygroscopic. Should be stored in a cool, dry place. | [3] |

| Incompatibilities | Strong oxidizing agents | [3] |

Experimental Protocols

Accurate characterization and quality control of 1,4-diaminobutane dihydrochloride are critical for its use in research and development. The following sections detail the methodologies for its synthesis, purification, and analysis.

Synthesis

A common method for the preparation of 1,4-diaminobutane dihydrochloride involves the neutralization of 1,4-diaminobutane with hydrochloric acid.[1]

Protocol:

-

Dissolve 1,4-diaminobutane in a suitable organic solvent, such as toluene (B28343) or o-dichlorobenzene.

-

Cool the solution to a controlled temperature (e.g., 15-20 °C).

-

Bubble hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be carefully monitored.

-

Continue the addition of hydrogen chloride gas until the reaction is complete, which can be determined by the cessation of precipitate formation.

-

The resulting white precipitate of 1,4-diaminobutane dihydrochloride is then collected by filtration.

-

The collected solid is washed with a suitable solvent (e.g., the reaction solvent or another non-polar solvent) to remove any unreacted starting material or byproducts.

-

The final product is dried under vacuum to remove residual solvent.

Purification

For obtaining high-purity 1,4-diaminobutane dihydrochloride, recrystallization is a standard procedure.

Protocol:

-

Dissolve the crude 1,4-diaminobutane dihydrochloride in a minimum amount of hot solvent. A common solvent system is a mixture of ethanol (B145695) and water.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can be used to maximize crystal formation.

-

The purified crystals are then collected by filtration.

-

The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

The purified product is dried under vacuum.

Analytical Methods

To ensure the identity and purity of 1,4-diaminobutane dihydrochloride, several analytical techniques are employed.

-

Argentometric Titration: This is a quantitative method to determine the chloride content and, by extension, the purity of the dihydrochloride salt. A known weight of the sample is dissolved in water and titrated with a standardized solution of silver nitrate. The endpoint, indicating the complete precipitation of silver chloride, can be detected using an indicator or potentiometrically. Purity is typically specified as ≥99.0%.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity by separating the compound of interest from any impurities. A suitable column and mobile phase are used, and detection is often performed using a UV detector or a charged aerosol detector. Purity is often reported to be >99.0%.[3]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. The spectrum of 1,4-diaminobutane dihydrochloride in a suitable solvent (e.g., D₂O) will show characteristic signals corresponding to the different protons in the molecule, allowing for structural verification.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 1,4-diaminobutane dihydrochloride will exhibit characteristic absorption bands for N-H bonds (in the ammonium (B1175870) form) and C-H bonds.[11]

Biological Signaling Pathways

1,4-Diaminobutane (putrescine) is a key player in cellular metabolism, particularly in the biosynthesis of higher polyamines and in the regulation of cell signaling pathways.

Polyamine Biosynthesis Pathway

Putrescine is the initial diamine in the highly regulated polyamine biosynthesis pathway. It is synthesized from the amino acids ornithine and arginine and is subsequently converted to spermidine and spermine.

This pathway is crucial for normal cell function, and its dysregulation is implicated in various diseases, including cancer.

mTOR Signaling Pathway Activation

Recent studies have shown that putrescine can stimulate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[12]

This activation leads to the phosphorylation of downstream targets such as p70S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell proliferation.[12] This highlights a key mechanism through which polyamines exert their effects on cellular growth.

Conclusion

1,4-Diaminobutane dihydrochloride is a fundamentally important compound with wide-ranging applications in both chemical synthesis and biological research. Its well-defined physicochemical properties, established methods for synthesis and analysis, and its integral role in key cellular pathways underscore its significance. For researchers and professionals in drug development, a thorough understanding of this molecule is essential for its effective and safe utilization in the laboratory and in the development of new therapeutic agents.

References

- 1. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 1,4-Diaminobutane dihydrochloride - Putrescine dihydrochloride, 1 [sigmaaldrich.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. nbinno.com [nbinno.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 腐胺 二盐酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 7. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Diaminobutane dihydrochloride, 99+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1,4-Diaminobutane dihydrochloride(333-93-7) 1H NMR spectrum [chemicalbook.com]

- 10. Putrescine Dihydrochloride | C4H14Cl2N2 | CID 9532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,4-Diaminobutane dihydrochloride, 99+% | Fisher Scientific [fishersci.ca]

- 12. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diaminobutane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminobutane (B46682), commonly known in its free base form as putrescine, is a biogenic amine centrally involved in cellular metabolism and a precursor to higher polyamines such as spermidine (B129725) and spermine. The dihydrochloride (B599025) salt, 1,4-diaminobutane dihydrochloride, is a stable, water-soluble, and crystalline solid, making it a convenient form for research and industrial applications.[1][2] This technical guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and key experimental applications.

Chemical Structure and Formula

1,4-Diaminobutane dihydrochloride is the salt formed from the reaction of the aliphatic diamine, 1,4-diaminobutane, with two equivalents of hydrochloric acid. The protonation of the two primary amine groups results in a more stable and less volatile compound compared to its free base.

-

Synonyms: Putrescine dihydrochloride, 1,4-Butanediamine dihydrochloride, Tetramethylenediamine dihydrochloride[3][4][6][7]

The chemical structure consists of a four-carbon aliphatic chain with ammonium (B1175870) groups at positions 1 and 4, each associated with a chloride counter-ion.

Caption: Chemical structure of 1,4-Diaminobutane dihydrochloride.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of 1,4-diaminobutane dihydrochloride, compiled from various sources. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Weight | 161.07 g/mol | [3][4][6] |

| Appearance | White crystalline powder | [1][2][8] |

| Melting Point | ~280 °C (decomposes) | [4][5][9] |

| Solubility | Water: Soluble (e.g., 1 g/10 mL, 100 mg/mL) | [4][5] |

| DMSO: Insoluble | [6] | |

| Purity (Assay) | Typically ≥98% or ≥99% | [1][8][10] |

| InChI Key | XXWCODXIQWIHQN-UHFFFAOYSA-N | [4][7] |

| SMILES | C(CCN)CN.Cl.Cl | [6][7] |

Experimental Protocols and Applications

1,4-Diaminobutane dihydrochloride is utilized in a variety of research applications, from organic synthesis to cell biology. Below are representative methodologies for some of its key uses.

Organic Synthesis: Synthesis of a Spermine Alkaloid Precursor

1,4-Diaminobutane dihydrochloride serves as a fundamental building block in the total synthesis of complex polyamine-containing natural products. The following is a generalized procedure derived from the synthesis of Kukoamine B bimesylate, where a protected form of 1,4-diaminobutane is used in an aza-Michael addition.[1][11]

Workflow for a Key Synthetic Step:

Caption: Generalized workflow for using 1,4-diaminobutane in organic synthesis.

Experimental Protocol:

-

Protection: To achieve selective reaction at one amino group, 1,4-diaminobutane (often generated from the dihydrochloride salt by neutralization) is typically mono-protected, for example, as an N-Boc derivative.

-

Reaction: The mono-protected 1,4-diaminobutane is reacted with a Michael acceptor, such as acrylonitrile. This aza-Michael addition can often proceed at room temperature, with or without a solvent, and typically gives high yields.[1]

-

Work-up: The reaction mixture is subjected to a standard aqueous work-up to remove unreacted starting materials and by-products.

-

Purification: The desired product is purified using techniques like column chromatography.

-

Characterization: The structure of the synthesized intermediate is confirmed using analytical methods such as NMR spectroscopy and mass spectrometry. This intermediate can then be carried forward in a multi-step synthesis.

Biochemical Assay: Ornithine Decarboxylase (ODC) Activity

ODC is a key enzyme in polyamine biosynthesis that catalyzes the conversion of ornithine to putrescine (1,4-diaminobutane). Assaying its activity is crucial in cancer research and other fields. While 1,4-diaminobutane dihydrochloride is the product of this reaction (in its free base form), it is essential as a standard for assay calibration.

Principle of a Radiometric ODC Assay:

Caption: Logical flow of a radiometric ornithine decarboxylase (ODC) assay.

Experimental Protocol:

-

Lysate Preparation: Prepare cell or tissue extracts in a suitable lysis buffer containing protease inhibitors. The protein concentration of the lysate should be determined.

-

Reaction Mixture: In a sealed vial, prepare a reaction buffer typically containing phosphate (B84403) or citrate (B86180) buffer, pyridoxal (B1214274) phosphate (a cofactor for ODC), and EDTA.[3][7]

-

Standard Curve: Prepare a standard curve using known concentrations of 1,4-diaminobutane dihydrochloride to quantify the product.

-

Initiation: Add the cell lysate to the reaction mixture. The reaction is initiated by adding the substrate, L-[1-¹⁴C]-ornithine.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). During this time, the ODC in the lysate will convert the radiolabeled ornithine into putrescine and ¹⁴CO₂.

-

Trapping ¹⁴CO₂: The released ¹⁴CO₂ gas is trapped on a filter paper impregnated with a CO₂ absorbent like hyamine hydroxide, which is typically placed in a center well within the sealed vial.[7]

-

Termination: The reaction is stopped by injecting an acid (e.g., citric or sulfuric acid), which also helps to release all dissolved CO₂ from the solution.[7]

-

Quantification: The filter paper is removed and placed in a scintillation vial with a scintillation cocktail. The amount of radioactivity is measured using a scintillation counter. The enzyme activity is then calculated based on the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.

Cell Culture Supplement

Putrescine is essential for cell proliferation and is often included as a component in various defined cell culture media, such as F-12 + GlutaMax medium.[9] It supports the growth of various cell types, including retinal ganglion cells and certain cancer cell lines.

General Protocol for Media Supplementation:

-

Stock Solution Preparation: Prepare a sterile, concentrated stock solution of 1,4-diaminobutane dihydrochloride in cell culture-grade water. For example, a 1000x stock can be prepared and filter-sterilized through a 0.22 µm filter.

-

Media Preparation: When preparing the complete cell culture medium, aseptically add the stock solution to the basal medium to achieve the desired final concentration. The optimal concentration is cell-type dependent and should be determined empirically.

-

Cell Culture: Culture cells according to standard protocols using the putrescine-supplemented medium. Monitor cell growth, viability, and morphology as required.

Safety and Handling

1,4-Diaminobutane dihydrochloride is considered an irritant to the skin and eyes.[1] It should be handled in a well-ventilated area or under a fume hood. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] While stable, the compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and metabolism of 1,4-diaminobutane, spermidine, spermine, and related amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. liofilchem.net [liofilchem.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

1,4-Diaminobutane dihydrochloride molecular weight and CAS number

An In-Depth Technical Guide to 1,4-Diaminobutane Dihydrochloride (B599025)

For researchers, scientists, and professionals in drug development, precise data on chemical compounds is paramount. This guide provides core technical information on 1,4-Diaminobutane dihydrochloride, also known as putrescine dihydrochloride.

1,4-Diaminobutane dihydrochloride is an aliphatic diamine salt.[1] It is a synthetic organic compound that presents as a white to almost white crystalline powder.[1][2] The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Weight | 161.07 g/mol [2][3][4][5] |

| CAS Number | 333-93-7[1][2][3][6] |

| Molecular Formula | C4H14Cl2N2[2][5] |

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 1,4-Diaminobutane dihydrochloride | 333-93-7 [chemicalbook.com]

- 3. 1,4-Diaminobutane dihydrochloride - Putrescine dihydrochloride, 1 [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Putrescine Dihydrochloride | C4H14Cl2N2 | CID 9532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Solubility of 1,4-Diaminobutane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1,4-diaminobutane (B46682) dihydrochloride (B599025), a crucial parameter for its application in research, particularly in the formulation of cell culture media and as a precursor in chemical synthesis. Also known as putrescine dihydrochloride, this organic compound's solubility profile dictates its handling, storage, and utility in various experimental and developmental workflows.

Core Properties of 1,4-Diaminobutane Dihydrochloride

1,4-Diaminobutane dihydrochloride is the hydrochloride salt of 1,4-diaminobutane (putrescine), a biogenic amine. The salt is a white crystalline solid.[1] Its salt form enhances its stability and modifies its solubility characteristics compared to the free base.

Quantitative Solubility Data

The solubility of 1,4-diaminobutane dihydrochloride is highest in aqueous solutions, a characteristic attributed to its ionic nature. In contrast, its solubility in organic solvents is limited. The available quantitative data is summarized in the table below.

| Solvent | Solubility | Molarity (approx.) | Temperature | Source(s) |

| Water | 32 mg/mL | 0.20 M | Not Specified | [2] |

| Water | 100 mg/mL | 0.62 M | Not Specified | [3] |

| Water | 1 g/10 mL (100 mg/mL) | 0.62 M | Not Specified | [4] |

| Water | 930 g/L (930 mg/mL) | 5.77 M | 25 °C | [2] |

| Dimethyl Sulfoxide (DMSO) | Insoluble | - | Not Specified | [2] |

Note: The significant variation in reported aqueous solubility may be due to differences in experimental conditions such as temperature, pH, and the hygroscopic nature of the compound. The higher value of 930 g/L should be approached with caution as it may represent solubility under specific conditions or be an outlier.

Qualitative Solubility Information

-

Water : Described as "highly soluble" and "freely soluble".[1][5][6] The resulting solution is typically clear and colorless.[3][4]

-

Chloroform/Methanol (B129727) Mixture : 1,4-Diaminobutane dihydrochloride has been used in a chloroform/methanol (v/v=9:1) solvent system to form a stable complex, suggesting some degree of solubility in this mixture.[8]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of 1,4-diaminobutane dihydrochloride in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved concentration.

Materials:

-

1,4-Diaminobutane Dihydrochloride

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation : Add an excess amount of 1,4-diaminobutane dihydrochloride to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration : Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection : Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration : Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution : Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 1,4-diaminobutane dihydrochloride.

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 1,4-diaminobutane dihydrochloride.

References

- 1. selleckchem.com [selleckchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,4-Diaminobutane purum, = 99.0 AT 333-93-7 [sigmaaldrich.com]

- 5. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. rpicorp.com [rpicorp.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. sdlookchem.com [sdlookchem.com]

1,4-Diaminobutane Dihydrochloride: A Comprehensive Technical Review of its Physicochemical Properties

For Immediate Release

This whitepaper provides an in-depth technical guide on the melting point and stability of 1,4-Diaminobutane dihydrochloride (B599025), a crucial compound for researchers, scientists, and professionals in drug development. Also known as putrescine dihydrochloride, this diamine is a key precursor in polyamine biosynthesis and finds applications in various research and industrial fields.

Core Physicochemical Properties

1,4-Diaminobutane dihydrochloride is a white crystalline solid that is highly soluble in water.[1] Its key physical and chemical properties are summarized below, providing a baseline for its handling, storage, and application in experimental settings.

Quantitative Data Summary

| Property | Value | References |

| Melting Point | 280 °C (with decomposition) | [2][3][4][5] |

| 274 - 276 °C | [6] | |

| ~280 °C | [1] | |

| 290 °C (with decomposition) | [7] | |

| Molecular Formula | C₄H₁₂N₂ · 2HCl | [6][8] |

| Molecular Weight | 161.07 g/mol | [1][2][4][5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in water (1 g/10 mL; 100 mg/mL) | [2][4][5] |

| Stability | Stable, but hygroscopic. Incompatible with strong oxidizing agents. | [3][9][10] |

Stability and Storage

1,4-Diaminobutane dihydrochloride is a stable compound under standard laboratory conditions but is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][9][10] Therefore, it should be stored in a tightly sealed container in a cool, dry place. Exposure to moist air or water should be avoided.[9] The compound is incompatible with strong oxidizing agents.[3][9][10]

Thermal decomposition of 1,4-Diaminobutane dihydrochloride can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][9]

Aqueous solutions of the compound are reported to be stable for up to one month when stored at 2-8 °C. For longer-term storage, it is recommended to prepare stock solutions in degassed water and store them in working aliquots at -20°C.[5][11]

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of 1,4-Diaminobutane dihydrochloride using a capillary melting point apparatus.

Materials:

-

1,4-Diaminobutane dihydrochloride (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the 1,4-Diaminobutane dihydrochloride sample is a fine, homogenous powder. If necessary, gently grind the crystals using a mortar and pestle. The sample must be thoroughly dry.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

-

Accurate Determination: With a new sample, heat the block at a moderate rate until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.

Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be employed to evaluate the thermal stability of 1,4-Diaminobutane dihydrochloride by monitoring its mass change as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the finely powdered 1,4-Diaminobutane dihydrochloride (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 350°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve will show a plot of mass percentage versus temperature. A significant drop in mass indicates decomposition. The onset temperature of decomposition provides an indication of the thermal stability of the compound.

Visualizing Key Pathways and Workflows

To further elucidate the context in which 1,4-Diaminobutane dihydrochloride is utilized, the following diagrams illustrate its role in the polyamine biosynthesis pathway and a typical experimental workflow for an ornithine decarboxylase assay.

Caption: Polyamine Biosynthesis Pathway.

Caption: Ornithine Decarboxylase (ODC) Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. vumicro.com [vumicro.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Diaminobutane Dihydrochloride as a Polyamine Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminobutane (B46682), commonly known as putrescine, is a foundational biogenic amine essential for cell growth, proliferation, and differentiation.[1] As a polycation, it interacts with negatively charged macromolecules like DNA, RNA, and proteins, playing a crucial role in their stabilization and synthesis.[2][3] 1,4-Diaminobutane dihydrochloride (B599025) (CAS 333-93-7) is the stable, water-soluble salt form of putrescine, making it an ideal reagent for in vitro and in vivo studies.[4][5][6] It serves as the initial substrate in the biosynthesis of higher polyamines, spermidine (B129725) and spermine (B22157), which are indispensable for eukaryotic cell viability.[7][8]

This technical guide provides an in-depth overview of the role of 1,4-diaminobutane as a polyamine precursor, detailing the biosynthetic pathway, its significance in cellular function and disease, relevant quantitative data, and established experimental protocols for its study.

The Polyamine Biosynthesis Pathway

The conversion of 1,4-diaminobutane (putrescine) into spermidine and spermine is a highly regulated enzymatic cascade central to cellular homeostasis.

Synthesis of 1,4-Diaminobutane (Putrescine)

In mammalian cells, the primary route for de novo putrescine synthesis is the decarboxylation of the amino acid L-ornithine.[7][8][9] This reaction is catalyzed by ornithine decarboxylase (ODC) , a key rate-limiting enzyme in the polyamine pathway.[10][11] The activity of ODC is tightly controlled by various stimuli, and its expression often increases in rapidly proliferating cells.[12]

Conversion to Spermidine and Spermine

Once synthesized, putrescine serves as the acceptor for an aminopropyl group to form spermidine. This group is donated by S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM). The reaction is catalyzed by spermidine synthase (SpdSyn) .[7][13][14][15] Subsequently, spermine synthase (SpmSyn) catalyzes the transfer of a second aminopropyl group from another dcSAM molecule to spermidine, yielding spermine.[7][13][14]

The overall pathway illustrates a stepwise elongation of the carbon chain with the addition of amino groups, which is critical for the biological function of these molecules.

Role in Cellular Processes and Drug Development

Polyamines are integral to a vast array of cellular functions, making their metabolic pathway a critical area of study for both basic science and therapeutic development.

-

Cell Proliferation and Growth: A hallmark of polyamines is their profound connection to cell proliferation.[1][16] Elevated levels of polyamines and their biosynthetic enzymes are consistently observed in rapidly dividing cells, including cancer cells.[2] This has made the polyamine pathway a significant target for anticancer drug development.

-

Gene Regulation and Protein Synthesis: Through their cationic nature, polyamines bind to nucleic acids, influencing DNA replication, RNA transcription, and translation processes.[12] They are essential for the proper functioning of ribosomes and the post-translational modification of proteins like the eukaryotic initiation factor 5A (eIF5A).[1][2]

-

Cellular Stress and Apoptosis: The balance of polyamines is crucial for cell survival. Depletion can lead to cell cycle arrest, while excessive levels can be toxic, inducing apoptosis through pathways involving oxidative stress.[3]

-

Ion Channel Modulation: Cytosolic polyamines are known to regulate the function of several types of ion channels, including inwardly rectifying potassium (Kir) channels, which is vital for cellular electrical signaling.[3]

Quantitative Data

The study of polyamine biosynthesis relies on understanding the kinetic properties of its key enzymes. This data is crucial for developing inhibitors and for modeling metabolic flux.

Table 1: Michaelis-Menten Constants (Km) for Key Polyamine Pathway Enzymes

| Enzyme | Substrate | Organism/Tissue | Apparent Km (µM) | Reference |

|---|---|---|---|---|

| Spermine Synthase | Spermidine | Bovine Brain | 60 | [17][18] |

| Spermine Synthase | dcSAM | Bovine Brain | 0.1 |[17][18] |

Note: Kinetic values can vary based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The analysis of polyamines and the activity of their biosynthetic enzymes are fundamental to research in this field. High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive method for quantification.[19][20][21]

Quantification of Polyamines by HPLC with Pre-column Derivatization

This protocol provides a general framework for the analysis of putrescine, spermidine, and spermine in biological samples. Derivatization with an agent like dansyl chloride renders the polyamines fluorescent, allowing for highly sensitive detection.[19][22]

Objective: To separate and quantify 1,4-diaminobutane (putrescine), spermidine, and spermine from a biological sample.

Materials and Reagents:

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate

-

Proline (saturated solution)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Polyamine standards (1,4-diaminobutane dihydrochloride, spermidine, spermine)

-

Internal standard (e.g., 1,7-diaminoheptane)

Procedure:

-

Sample Homogenization: Homogenize tissue or cell pellets in ice-cold 0.2 M PCA.

-

Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet proteins and cellular debris.

-

Derivatization:

-

Mix an aliquot of the supernatant (acid extract) with sodium carbonate and dansyl chloride solution.

-

Add the internal standard to each sample.

-

Incubate in the dark at 60°C for 1 hour.

-

-

Stopping the Reaction: Add proline solution to react with excess dansyl chloride and incubate for 30 minutes.

-

Extraction: Extract the dansylated polyamines into toluene by vigorous vortexing. Centrifuge to separate phases.

-

Drying and Reconstitution: Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in acetonitrile.

-

HPLC Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Use a gradient of acetonitrile in water as the mobile phase to separate the dansylated polyamines.

-

Monitor fluorescence with excitation at ~340 nm and emission at ~450-515 nm.[21]

-

-

Quantification: Calculate concentrations based on the peak areas relative to the internal standard and a standard curve generated from known concentrations of polyamine standards.

Conclusion

1,4-Diaminobutane dihydrochloride is a critical tool for researchers studying the myriad of biological processes governed by polyamines. As the entry point into the polyamine biosynthetic pathway, its metabolism is a focal point for understanding cell growth, disease pathogenesis, and for the development of novel therapeutics. The methodologies and data presented in this guide offer a foundation for professionals engaged in this dynamic field of research.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. rpicorp.com [rpicorp.com]

- 7. Putrescine - Wikipedia [en.wikipedia.org]

- 8. thaena.com [thaena.com]

- 9. Putrescine biosynthesis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ornithine Decarboxylase-Mediated Production of Putrescine Influences Ganoderic Acid Biosynthesis by Regulating Reactive Oxygen Species in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Putrescine production via the ornithine decarboxylation pathway improves the acid stress survival of Lactobacillus brevis and is part of a horizontally transferred acid resistance locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,4-Diaminobutane (putrescine), spermidine, and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 16. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. medipol.edu.tr [medipol.edu.tr]

- 22. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Diaminobutane Dihydrochloride: A Technical Guide to its Function in Plant and Animal Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane (B46682), commonly known as putrescine, is a ubiquitous biogenic amine that plays a critical role in a vast array of physiological processes in both plants and animals. As a fundamental polyamine, it is intricately involved in cell growth, differentiation, and stress responses. In plants, putrescine is a key regulator of development, from embryogenesis to senescence, and a crucial mediator of tolerance to various abiotic and biotic stresses. In animal systems, it is essential for cell proliferation, embryogenesis, and tissue repair. Furthermore, emerging research highlights its role in complex signaling pathways, including the mTOR pathway, and its potential as a therapeutic target. This technical guide provides an in-depth overview of the multifaceted functions of 1,4-diaminobutane dihydrochloride (B599025), its metabolic pathways, and its physiological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Introduction

1,4-Diaminobutane dihydrochloride is the stable salt form of putrescine, a diamine synthesized from ornithine and arginine.[1] Its cationic nature at physiological pH allows it to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing fundamental cellular processes.[2] This guide will explore the core functions of this vital molecule in two major biological kingdoms, offering a comparative perspective for researchers across disciplines.

Biosynthesis and Metabolism

Putrescine is synthesized in both plants and animals through two primary pathways starting from the amino acids arginine and ornithine.[3]

In Animals: The primary route for putrescine synthesis is the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[4]

In Plants: Plants utilize both the ODC pathway and an alternative pathway starting from arginine. Arginine is first decarboxylated to agmatine (B1664431) by arginine decarboxylase (ADC), which is then converted to putrescine through a series of enzymatic steps.[5] The ADC pathway is particularly significant in plant stress responses.[6]

Putrescine serves as the precursor for the synthesis of higher polyamines, spermidine (B129725) and spermine, through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).[7] The catabolism of polyamines is also tightly regulated and can lead to the production of hydrogen peroxide and other reactive oxygen species, implicating them in signaling and stress responses.

Function in Plant Physiology

Putrescine is a central player in plant growth, development, and adaptation to environmental challenges.

Growth and Development

Exogenous application of putrescine has been shown to promote various aspects of plant growth, including plant height, root length, and biomass.[8] It is involved in processes such as organogenesis, flowering, and fruit development.[9]

Abiotic Stress Response

A significant body of evidence points to the accumulation of putrescine as a key response to abiotic stresses such as drought, salinity, heavy metal toxicity, and extreme temperatures.[10] This accumulation is generally considered a protective mechanism. Transgenic plants overexpressing ADC have demonstrated enhanced tolerance to dehydration and freezing stress.[11]

Table 1: Effects of Exogenous Putrescine on Wheat (Triticum aestivum L.) Growth under Water Stress [8]

| Treatment | Plant Height (cm) | Root Length (cm) | Number of Leaves | Flag Leaf Area (cm²) | Number of Tillers |

| Control | 65.4 ± 1.2 | 18.2 ± 0.8 | 3.0 ± 0.2 | 15.6 ± 0.7 | 5.0 ± 0.3 |

| Drought | 58.7 ± 1.5 | 15.4 ± 0.6 | 2.5 ± 0.3 | 12.8 ± 0.5 | 4.2 ± 0.4 |

| Drought + 0.25 mM Putrescine | 68.2 ± 1.3 | 20.1 ± 0.9 | 4.8 ± 0.4 | 18.5 ± 0.8 | 6.5 ± 0.5 |

| Drought + 0.5 mM Putrescine | 75.6 ± 1.8 | 22.5 ± 1.1 | 5.9 ± 0.5 | 20.7 ± 1.0 | 7.1 ± 0.6 |

| Drought + 1 mM Putrescine | 81.5 ± 2.1 | 23.1 ± 1.3 | 6.5 ± 0.6 | 21.8 ± 1.2 | 7.5 ± 0.7 |

Values are presented as mean ± standard error.

Signaling Pathways in Plant Stress Response

Putrescine is involved in a complex signaling network that interacts with phytohormones like abscisic acid (ABA) to mediate stress responses.[2][12] It can influence ion channel activity and the production of other signaling molecules like nitric oxide.

Caption: Putrescine signaling in plant abiotic stress response.

Function in Animal Physiology

In animals, putrescine is indispensable for normal cell growth, proliferation, and embryonic development.

Cell Proliferation and Growth

Putrescine is essential for cell division and proliferation. Its levels are typically elevated in rapidly dividing cells, including cancer cells.[13] Exogenous putrescine can stimulate the proliferation of various cell types in a dose-dependent manner.

Table 2: Dose-Dependent Effect of Putrescine on Porcine Trophectoderm (pTr2) Cell Proliferation [14]

| Putrescine Concentration (µM) | Cell Number (x 10⁴) on Day 4 |

| 0 | 10.2 ± 0.5 |

| 10 | 12.8 ± 0.6 |

| 25 | 15.5 ± 0.7 |

| 50 | 9.8 ± 0.4 |

Values are presented as mean ± SEM.

Embryonic Development

Polyamines, with putrescine as the foundational molecule, are critical for embryogenesis and placental development. They regulate key processes such as angiogenesis and gene expression necessary for fetal growth.[3]

mTOR Signaling Pathway

Putrescine has been shown to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein translation.

Caption: Putrescine activation of the mTOR signaling pathway.

Experimental Protocols

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of polyamines in plant and animal tissues.[15][16][17]

Materials:

-

Plant or animal tissue

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate

-

Proline (10 mg/mL)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

-

Water (HPLC grade)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Extraction: Homogenize 50-100 mg of fresh tissue in 1 mL of cold 0.2 M PCA. Centrifuge at 13,000 x g for 20 min at 4°C. Collect the supernatant.

-

Dansylation: To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution. Vortex and incubate in the dark at 60°C for 1 hour.

-

Termination: Add 100 µL of proline solution to remove excess dansyl chloride. Vortex and incubate for 30 min in the dark at room temperature.

-

Extraction of Dansylated Polyamines: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge at 3,000 x g for 5 min. Collect the upper toluene phase.

-

HPLC Analysis: Inject 20 µL of the toluene phase into the HPLC system. Use a gradient of acetonitrile in water to separate the dansylated polyamines.

-

Quantification: Compare the peak areas of the samples with those of the known standards to quantify the polyamine content.

Caption: Workflow for HPLC analysis of polyamines.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures the activity of ODC, the rate-limiting enzyme in polyamine biosynthesis in animals.[18][19][20]

Materials:

-

Cell or tissue extract

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal-5'-phosphate)

-

L-[1-¹⁴C]ornithine

-

2 M Citric acid

-

Scintillation vials with filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Extraction: Prepare a cell or tissue lysate in an appropriate buffer and determine the protein concentration.

-

Reaction Setup: In a sealed reaction vessel, combine the cell/tissue extract with the assay buffer.

-

Initiate Reaction: Add L-[1-¹⁴C]ornithine to start the reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by injecting 2 M citric acid.

-

Trap ¹⁴CO₂: Allow the released ¹⁴CO₂ to be trapped on the filter paper by incubating for an additional 30-60 minutes at room temperature.

-

Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate Activity: Calculate the ODC activity as the amount of ¹⁴CO₂ produced per unit time per milligram of protein.

Conclusion

1,4-Diaminobutane dihydrochloride is a molecule of profound biological importance, with its functions spanning the entire spectrum of life from basic cellular maintenance to complex organismal responses to the environment. Its roles in promoting growth and conferring stress tolerance in plants have significant implications for agriculture and crop improvement. In the context of animal physiology, its necessity for cell proliferation and development underscores its fundamental nature, while its involvement in signaling pathways like mTOR opens up avenues for therapeutic interventions in diseases characterized by dysregulated cell growth, such as cancer. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to further investigate the intricate functions of this essential polyamine. A deeper understanding of 1,4-diaminobutane's mechanisms of action will undoubtedly continue to yield valuable insights across various fields of biological and biomedical research.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. mdpi.com [mdpi.com]

- 3. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of putrescine in cell proliferation in a colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. Putrescine - Wikipedia [en.wikipedia.org]

- 8. The Promotive Effect of Putrescine on Growth, Biochemical Constituents, and Yield of Wheat (Triticum aestivum L.) Plants under Water Stress [mdpi.com]

- 9. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Putrescine accumulation in Arabidopsis thaliana transgenic lines enhances tolerance to dehydration and freezing stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions between Polyamines and Abiotic Stress Pathway Responses Unraveled by Transcriptome Analysis of Polyamine Overproducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation and Quantitation of Polyamines in Plant Tissue by High Performance Liquid Chromatography of Their Dansyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 19. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 1,4-Diaminobutane Dihydrochloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with 1,4-diaminobutane (B46682) dihydrochloride (B599025), a compound of significant interest in various scientific and biomedical fields.

Executive Summary

1,4-Diaminobutane, commonly known as putrescine, is a biogenic amine that plays a crucial role in cell proliferation and development.[1][2] Its dihydrochloride salt is a stable, water-soluble form frequently utilized in research and chemical synthesis.[3][4] This document traces the historical milestones from its initial discovery in the context of early microscopy to its synthesis and the elucidation of its biological pathways. It further provides detailed experimental methodologies and key physicochemical data to support its application in a laboratory setting.

A Historical Perspective: The Unraveling of a Ubiquitous Molecule

The story of 1,4-diaminobutane is intertwined with the history of microbiology and biochemistry. The timeline below outlines the key discoveries that have shaped our understanding of this important molecule.

The journey began in 1678 when Antonie van Leeuwenhoek, a pioneer in microscopy, observed crystalline substances in human semen.[5] These were later identified as spermine, a related polyamine.[5] However, it was not until 1885 that the German physician Ludwig Brieger first described putrescine and cadaverine, which he isolated from decaying animal tissue, giving them their memorable names.[6][7] Shortly after its discovery, in 1886, Albert Ladenburg accomplished the first chemical synthesis of putrescine.[5] The 20th century saw the elucidation of the structures of polyamines and their biosynthetic pathways, cementing the understanding of 1,4-diaminobutane's role as a fundamental biological molecule.[5][8]

Physicochemical Properties

1,4-Diaminobutane dihydrochloride is a white, crystalline powder.[3] Its salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for various applications.[3] The key quantitative properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄H₁₂N₂ · 2HCl | [9] |

| Molecular Weight | 161.07 g/mol | [3][9] |

| Melting Point | 280 °C (decomposes) | [6][9] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | 1 g/10 mL | [9][10] |

| Solubility in DMSO | Insoluble | [8] |

| Stability | Stable, but hygroscopic |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of 1,4-diaminobutane dihydrochloride.

Chemical Synthesis of 1,4-Diaminobutane Dihydrochloride

While Ladenburg first synthesized putrescine in 1886, a detailed and reproducible method is provided in Organic Syntheses.[5] This procedure involves the Curtius rearrangement of adipyl azide (B81097).

Procedure:

-

Preparation of Adipyl Hydrazide: A mixture of 101 g (0.5 mole) of diethyl adipate (B1204190) and 50 g (1 mole) of hydrazine (B178648) hydrate (B1144303) is heated in a flask on a steam bath for two hours, during which the mixture becomes homogeneous. The flask is then cooled, and the solidified adipyl hydrazide is crystallized from about 150 mL of 95% ethanol. The yield is 70-75 g of white crystals with a melting point of 173-175°C.[5]

-

Conversion to Putrescine Dihydrochloride:

-

A 2-liter wide-mouthed Erlenmeyer flask containing 200 mL of concentrated hydrochloric acid and 400 g of cracked ice is placed in an ice-salt bath and equipped with an efficient stirrer.

-

80 g (0.46 mole) of adipyl hydrazide is added at once, followed by 500 mL of ether.

-

While maintaining the temperature below 10°C, a solution of 80 g (1.15 moles) of sodium nitrite (B80452) in 150 mL of water is added dropwise over 2-3 hours with vigorous stirring.

-

The ether layer is then separated, washed with ice water, and dried over anhydrous sodium sulfate.

-

The dried ethereal solution of adipyl azide is placed in a 2-liter flask and gradually heated on a steam bath. The ether is distilled off, and the decomposition of the azide proceeds with the evolution of nitrogen.

-

After the ether has been removed, the residue is heated on the steam bath for an additional 15 minutes to complete the decomposition.

-

700 mL of concentrated hydrochloric acid is added to the residue, and the mixture is refluxed for 4 hours to hydrolyze the resulting urethane.

-

The solution is then distilled under reduced pressure on a steam bath to remove the hydrochloric acid.

-

The residue of crystalline putrescine dihydrochloride is rinsed onto a Büchner funnel with 100-200 mL of absolute ethanol, washed with more ethanol, and finally with 25 mL of ether.

-

The final product is dried, yielding 55-57 g (74-77% based on adipyl hydrazide) of 1,4-diaminobutane dihydrochloride.[5]

-

Quantification of 1,4-Diaminobutane in Biological Samples

Modern analytical techniques allow for the precise quantification of putrescine in various biological matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed methods.[11][12]

General Workflow for Quantification:

Example Protocol using HPLC with Precolumn Derivatization:

-

Extraction: Biological samples are homogenized and extracted with an acidic solution, such as hydrochloric acid, to precipitate proteins and release the polyamines.

-

Purification: The extract is then purified, for example, by a liquid-liquid extraction using a solvent mixture like n-butyl alcohol-dichloromethane.

-

Derivatization: The purified extract is reacted with a derivatizing agent, such as dansyl chloride, to form a fluorescent or UV-absorbing derivative. This step is crucial as native polyamines lack a chromophore for UV detection.

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., diode array detector - DAD).

-

Quantification: The concentration of the putrescine derivative is determined by comparing its peak area to a standard curve generated from known concentrations of derivatized 1,4-diaminobutane standards.[12]

Biological Significance and Pathways

1,4-Diaminobutane is a vital polyamine in both prokaryotic and eukaryotic cells, where it is a precursor for the synthesis of spermidine (B129725) and spermine.[2] It plays a critical role in cell growth, differentiation, and the stabilization of DNA structure.[6] The biosynthesis of putrescine primarily starts from the amino acid arginine and proceeds through two main pathways.[2]

-

Pathway 1: Arginine is converted to agmatine by the enzyme arginine decarboxylase (ADC). Agmatine is then transformed into N-carbamoylputrescine by agmatine imino hydroxylase (AIH), which is subsequently hydrolyzed to yield putrescine.[2]

-

Pathway 2: Arginine is converted to ornithine, which is then directly decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[2]

Conclusion

From its serendipitous observation in the 17th century to its well-defined roles in modern cell biology and as a versatile chemical intermediate, 1,4-diaminobutane dihydrochloride has a rich history. The standardized protocols for its synthesis and quantification, along with a clear understanding of its physicochemical properties, enable researchers and drug development professionals to effectively utilize this compound in their work. Its fundamental role in biological systems ensures that it will remain a subject of interest and a valuable tool in scientific discovery.

References

- 1. Synthesis of putrescine under possible primitive Earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Putrescine - Wikipedia [en.wikipedia.org]

- 3. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. carlroth.com [carlroth.com]

- 6. From the stench of death to an antidote for plant aluminium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. 1,4-Diaminobutane dihydrochloride CAS#: 333-93-7 [chemicalbook.com]

- 9. 1,4-Diaminobutane dihydrochloride | 333-93-7 [chemicalbook.com]

- 10. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

The Ubiquitous Diamine: A Technical Guide to the Natural Occurrence and Biological Significance of Putrescine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Putrescine, a deceptively simple diamine, is a ubiquitous molecule fundamental to life, playing critical roles in cellular processes across all kingdoms. Initially identified for its association with decomposition, extensive research has unveiled its profound biological significance, implicating it in cell proliferation, differentiation, stress responses, and as a key node in cellular signaling. Dysregulation of putrescine metabolism is increasingly recognized as a hallmark of various pathological states, including cancer and neurological disorders, positioning it as a molecule of significant interest for diagnostic and therapeutic development. This technical guide provides an in-depth exploration of the natural occurrence of putrescine, its biosynthetic and catabolic pathways, and its diverse physiological and pathophysiological functions. We present a comprehensive summary of quantitative data on putrescine levels in various biological matrices, detailed experimental protocols for its quantification, and visual representations of its key signaling pathways to serve as a valuable resource for the scientific community.

Natural Occurrence and Biosynthesis of Putrescine

Putrescine, chemically known as butane-1,4-diamine, is found in virtually all living organisms, from bacteria to plants and animals.[1][2] Its concentration varies significantly depending on the organism, tissue type, developmental stage, and environmental conditions.

Occurrence in Humans and Animals

In mammals, putrescine is present in all tissues and body fluids, with notable concentrations in the brain, semen, and areas of rapid cell proliferation.[3][4] It is a crucial precursor for the synthesis of higher polyamines, spermidine (B129725) and spermine (B22157), which are essential for cell growth and development.[3][5]

Occurrence in Plants

Plants often contain the highest concentrations of putrescine, where it is involved in a wide array of physiological processes, including growth, development, and responses to both biotic and abiotic stress.[2][6] Its accumulation is a well-documented response to stressors such as drought, salinity, and nutrient deficiency.[7][8][9]

Occurrence in Microorganisms

Bacteria and other microorganisms synthesize putrescine, where it plays roles in cell growth and biofilm formation.[10] In the human gut, microbial production of putrescine from dietary amino acids contributes to the overall polyamine pool.

Biosynthesis of Putrescine

Putrescine is synthesized from two primary amino acid precursors: ornithine and arginine.

-

From Ornithine: The most direct pathway in animals is the decarboxylation of ornithine by the enzyme ornithine decarboxylase (ODC). This is a rate-limiting step in polyamine biosynthesis.[11]

-

From Arginine: In plants and bacteria, arginine can be converted to agmatine (B1664431) by arginine decarboxylase (ADC). Agmatine is then hydrolyzed to putrescine via N-carbamoylputrescine.[2]

The following diagram illustrates the primary biosynthetic pathways of putrescine.

Biological Significance of Putrescine

Putrescine's biological roles are vast and varied, stemming from its polycationic nature at physiological pH, which allows it to interact with negatively charged macromolecules like DNA, RNA, and proteins.

Regulation of Cell Growth and Proliferation

One of the most well-established functions of putrescine is its critical role in cell proliferation and differentiation. Elevated levels of putrescine are consistently observed in rapidly dividing cells. It is a precursor for spermidine and spermine, which are even more potent stimulators of cell growth. The entire polyamine pathway is tightly regulated to ensure proper cell cycle progression.

Neuromodulation and Neurological Function

In the brain, putrescine and its derivatives act as neuromodulators. Putrescine can be a precursor for the neurotransmitter gamma-aminobutyric acid (GABA).[2][12] It also interacts with various ion channels, including NMDA receptors and inward rectifier potassium channels, thereby influencing neuronal excitability.[13]

Stress Response

In plants, putrescine accumulation is a key component of the response to a wide range of abiotic stresses, including drought, salinity, and extreme temperatures.[7][8][9] It is thought to function as an antioxidant, an osmolyte, and a signaling molecule that modulates stress-responsive gene expression.

Role in Disease

Dysregulation of putrescine metabolism is a hallmark of numerous diseases.

-

Cancer: Cancer cells exhibit a high demand for polyamines to sustain their rapid proliferation. Elevated putrescine levels are found in various tumor types, and the enzymes of its biosynthetic pathway are considered targets for cancer therapy.[11][14]

-

Neurological Disorders: Altered putrescine levels have been implicated in conditions like epilepsy and stroke.[15][16]

-

Infectious Diseases: Putrescine can be a marker for certain infections, such as periodontitis and diabetic foot ulcers, where it is produced by pathogenic bacteria.[17][18]

Quantitative Data on Putrescine Levels

The concentration of putrescine varies widely across different biological samples. The following tables summarize representative quantitative data from the literature.

Table 1: Putrescine Concentrations in Human Tissues and Fluids

| Sample Type | Condition | Putrescine Concentration | Reference |

| Brain (Cerebral Cortex) | Normal Adult | 0.7 - 1.2 nmol/mg protein | [3] |

| Brain (Cerebellum) | Normal Adult | 0.3 - 0.5 nmol/mg protein | [3] |

| Brain Tumor (Astrocytoma) | Malignant | Elevated, proportional to malignancy | [19] |

| Serum | Colorectal Cancer (Pre-operative) | Significantly elevated | [20] |

| Serum | Cancer Patients (General) | 0.622 - 3.674 µg/mL | [21] |

| Blood | Diabetic Foot (Necrotic Tissue) | 0.075 ± 0.013 mg/L | [17] |

| Blood | Healthy Control | 0.014 ± 0.009 mg/L | [17] |

| Urine | Cancer Patients (General) | Significantly increased vs. normals | [22] |

| Urine | Diabetic Foot | 0.735 ± 0.088 mg/L | [17] |

| Urine | Healthy Control | 0.050 ± 0.014 mg/L | [17] |

| Gingival Crevicular Fluid | Periodontitis (Untreated) | 1005.7 ± 106.1 pmol/30s | [18] |

| Gingival Crevicular Fluid | Gingivitis | 186.7 ± 40.1 pmol/30s | [18] |

| Necrotic Tissue | Diabetic Foot | 186.1 ± 26.8 mg/kg | [17] |

| Normal Tissue | Healthy Control | 2.2 ± 1.2 mg/kg | [17] |

Table 2: Putrescine in Plants Under Stress Conditions

| Plant Species | Stress Condition | Putrescine Response | Reference |

| Wheat | Water Stress | Application of 1 mM putrescine increased growth parameters | [7] |

| Zinnia | Salt Stress (100 mM NaCl) | Application of 2 mM putrescine increased plant height by 27% | [9] |

| Various | General Abiotic Stress | Accumulation of putrescine is a common response | [8] |

Experimental Protocols for Putrescine Quantification

Accurate quantification of putrescine is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method. Below are detailed methodologies for sample preparation and HPLC analysis.

Sample Preparation

4.1.1. Serum/Plasma

-

To 1 mL of serum or plasma, add an equal volume of 10% (w/v) trichloroacetic acid (TCA) or 0.6 M perchloric acid to precipitate proteins.[23]

-

Vortex the mixture thoroughly and incubate on ice or at 4°C for 15-30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines. The supernatant can be directly used for derivatization or stored at -80°C.

4.1.2. Tissue Samples (Animal or Plant)

-

Weigh approximately 50 mg of frozen tissue and homogenize in 10 volumes of 0.2 M perchloric acid.[24][25]

-

Keep the homogenate on ice for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

The resulting supernatant contains the polyamines and is ready for derivatization.

Derivatization

Since putrescine lacks a chromophore, derivatization is necessary for UV or fluorescence detection.

4.2.1. o-Phthalaldehyde (B127526) (OPA) Derivatization (for Fluorescence Detection)

This is a common pre-column derivatization method.[24][25][26][27]

-

Prepare the OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M borate (B1201080) buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

-

In an autosampler vial, mix a portion of the sample supernatant with the OPA reagent. The reaction is typically rapid and can be performed in-line with the HPLC injection.

4.2.2. Dansyl Chloride Derivatization (for UV or Fluorescence Detection)

-

To the sample supernatant, add an equal volume of saturated sodium carbonate solution.

-

Add a solution of dansyl chloride in acetone (B3395972) (e.g., 10 mg/mL).

-

Incubate the mixture at 60°C for 1 hour in the dark.

-

After incubation, add a small amount of proline or ammonia (B1221849) to react with the excess dansyl chloride.

-

Extract the dansylated polyamines with a solvent like toluene (B28343) or ethyl acetate.

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Analysis

The following is a general HPLC protocol that can be adapted based on the specific instrument and column.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2).[28]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic derivatized polyamines. For example:

-

0-5 min: 5% B

-

5-15 min: 30% B

-

15-25 min: 50% B

-

25-30 min: 90% B[23]

-

-

Flow Rate: 1.0 mL/min.[23]

-

Detection:

-

Fluorescence: Excitation at 340 nm, Emission at 450 nm (for OPA derivatives).[24][25]

-

UV: 254 nm (for dansyl derivatives) or 310 nm (for acetylacetone (B45752) derivatives).[21][23]

-

-

Quantification: Based on a standard curve generated with known concentrations of putrescine.

The following diagram outlines the general workflow for HPLC analysis of putrescine.

Putrescine in Signaling Pathways

Putrescine is not just a metabolic building block but also an active participant in cellular signaling.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Putrescine has been shown to stimulate the mTOR signaling pathway, leading to increased protein synthesis.[29] This is particularly relevant in the context of cancer, where the mTOR pathway is often hyperactive.

The diagram below illustrates the interaction of putrescine with the mTOR pathway.

Interaction with Ion Channels

Putrescine and other polyamines can directly modulate the activity of various ion channels.[13] For instance, intracellular spermine (derived from putrescine) is a key factor in the inward rectification of certain potassium channels. Extracellularly, polyamines have multiple binding sites on NMDA receptors, influencing their function. This direct interaction with ion channels represents a rapid mechanism by which putrescine can affect cellular excitability and signaling.

Conclusion and Future Perspectives

Putrescine has transitioned from being viewed as a mere byproduct of decay to a molecule of profound biological importance. Its fundamental roles in cell growth, neuromodulation, and stress responses are now well-established. The consistent association of altered putrescine levels with various diseases, particularly cancer, underscores its potential as a biomarker and a therapeutic target.